molecular formula C8H13N3O B13080950 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13080950
M. Wt: 167.21 g/mol
InChI Key: BKEQBJXKNRTISZ-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This core structure is a prominent framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them critical therapeutic targets . The pyrazolo[1,5-a]pyrimidine scaffold is notably featured in multiple approved therapeutics and investigational compounds, including the Tropomyosin Receptor Kinase (TRK) inhibitors Repotrectinib, a second-generation treatment for NTRK fusion-positive solid tumors . Researchers value this scaffold for its synthetic versatility, which allows for extensive functionalization at various positions to fine-tune electronic properties, lipophilicity, and binding affinity to specific enzymatic targets . The 6-position ethanol substituent in this particular compound provides a handle for further chemical derivatization, enabling its use in constructing more complex molecules or probe libraries for high-throughput screening . Its primary research applications include serving as a key synthetic precursor in the design and synthesis of novel small-molecule inhibitors targeting a range of kinases, such as CK2, EGFR, B-Raf, and CDKs, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, its planar structure is amenable to interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking, which are crucial for achieving high selectivity and potency in lead compounds . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H13N3O/c12-4-2-7-5-9-8-1-3-10-11(8)6-7/h1,3,7,9,12H,2,4-6H2

InChI Key

BKEQBJXKNRTISZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN2C(=CC=N2)N1)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine with suitable reagents can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is in cancer research. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their ability to inhibit the growth of lung cancer and colorectal cancer cells . The mechanisms often involve the inhibition of specific kinases or pathways that are crucial for tumor growth and survival.

Enzyme Inhibition

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as selective inhibitors for various enzymes. For example, they have been explored as inhibitors of phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways that regulate growth and metabolism . The structure of this compound allows it to effectively bind to the active sites of these enzymes.

Photophysical Properties

Recent studies have also highlighted the optical properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been investigated for their potential use as fluorescent probes in biological imaging applications. The ability to serve as lipid droplet biomarkers in cancer cells signifies their versatility in both diagnostic and therapeutic settings .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that specific modifications to the core structure significantly enhanced their anticancer activity. The results indicated that compounds with certain substituents showed IC50 values in the low micromolar range against breast cancer cell lines .

Case Study 2: Enzyme Inhibition

In another research effort aimed at developing selective PI3K inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds, several derivatives were synthesized and tested. The findings revealed that some compounds exhibited potent inhibitory activity with selectivity over other kinases. This suggests a pathway for developing targeted cancer therapies utilizing this compound class .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with pyrazolo-pyrimidine derivatives, differing primarily in substituents and functional groups. Key analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents/Functional Groups Similarity Score Key Features/Applications
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol C₉H₁₂N₄O Hydroxyethyl group at 6-position Reference Building block for drug synthesis
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₁₁N₃O₃ Ethyl ester at 6-position, hydroxyl at 7 0.62 Higher lipophilicity; ester hydrolysis susceptibility
2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol C₂₁H₂₄ClN₅O Chlorophenyl, piperidine, and ethanol groups 0.57 Enhanced bioactivity via lipophilic substitution
7-Hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one C₆H₅N₃O₂ Hydroxyl at 7-position, ketone at 5 0.53 Potential for hydrogen bonding interactions

Key Observations :

  • The hydroxyethyl group in the target compound enhances water solubility compared to ester or chlorophenyl-containing analogs .
  • Substitutions at the 7-position (e.g., hydroxyl, morpholine) in analogs like compound 19 () improve kinase inhibition profiles by modulating steric and electronic interactions .

Physicochemical Properties

  • Spectroscopic data : Hydroxyl groups in analogs produce IR absorption bands near 3,300 cm⁻¹, while pyrimidine carbonyls show peaks at ~1,640 cm⁻¹ .
  • Thermal stability : Melting points for analogs range from 228–230°C () to higher values for trifluoromethyl-substituted derivatives (e.g., compound 4n in ) .

Biological Activity

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol (CAS No. 1699094-52-4) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₅N₃O
  • Molecular Weight : 181.23 g/mol
  • LogP : -0.07
  • Polar Surface Area : 47 Ų

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In a study screening various compounds for their ability to inhibit the growth of MDA-MB-231 (human breast cancer) cells, none of the tested pyrazolo derivatives showed significant activity against this cell line when compared to positive controls like YM155 and menadione . However, modifications to the structure of pyrazolo derivatives may enhance their efficacy.

Table 1: Anticancer Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AMDA-MB-231>100No activity
Compound BMDA-MB-231>100No activity
YM155MDA-MB-2310.5Positive control

Enzyme Inhibition

Pyrazolo compounds are also noted for their inhibitory effects on various enzymes. For instance, some derivatives have demonstrated selective inhibition of butyrylcholinesterase (BChE), which is important in neurodegenerative diseases. One study reported an IC50 value of 46.42 µM for BChE and 157.31 µM for acetylcholinesterase (AChE), indicating moderate selectivity towards BChE .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Pyrazole Derivative XButyrylcholinesterase46.42
Pyrazole Derivative YAcetylcholinesterase157.31

The biological activity of pyrazolo derivatives is often linked to their ability to interact with specific molecular targets within cells. For example, they may inhibit key signaling pathways involved in cell proliferation and survival. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo ring can significantly alter biological outcomes.

Case Studies

In a recent investigation into the synthesis and biological evaluation of pyrazolo derivatives, researchers synthesized a library of compounds and evaluated their anticancer properties using various cell lines. The study highlighted that while many derivatives did not exhibit strong anticancer activity alone, they could be potent when combined with other therapeutic agents or modified structurally .

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